molecular formula C5H5BrN2O B117211 2-Bromo-5-methoxypyrazine CAS No. 143250-10-6

2-Bromo-5-methoxypyrazine

Cat. No. B117211
M. Wt: 189.01 g/mol
InChI Key: YMDHKDFBWIRZAZ-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxypyrazine is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 . It is a solid substance that should be stored at 2-8°C .


Synthesis Analysis

The synthesis of 2-Bromo-5-methoxypyrazine involves a reaction in tetrahydrofuran at 0 - 20°C for 37.3 hours . The process starts with 2,5-dibromopyrazine, which is reacted with sodium methoxide. The solution is then allowed to warm to room temperature and stirred for 37 hours. The suspension is filtered, and the filtrate is concentrated under vacuum to yield 2-bromo-5-methoxypyrazine .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-methoxypyrazine is 1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Bromo-5-methoxypyrazine has a density of 1.6±0.1 g/cm^3 . Its boiling point is 208.5±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.7±3.0 kJ/mol , and the flash point is 79.9±25.9 °C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-Bromo-5-methoxypyrazine derivatives have been synthesized for potential medicinal applications. For instance, Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxypyrazine derivatives and evaluated their analgesic, antifungal, antibacterial, and antiproliferative activities. They found that some of these compounds exhibited significant analgesic and antiproliferative activities (Vijaya Raj et al., 2007).

Food and Beverage Analysis

2-Bromo-5-methoxypyrazine and related compounds play a significant role in the flavor and aroma profiles of various foods and beverages. For instance, Sala et al. (2000) developed a method for determining methoxypyrazines, including 2-methoxypyrazine derivatives, in musts, which are important flavor compounds in wines (Sala et al., 2000). Similarly, Sidhu et al. (2015) discussed the impact of methoxypyrazines on the aroma and flavor of grapes, musts, and wines, highlighting their significance in food science (Sidhu et al., 2015).

Chemical Analysis and Method Development

In the field of analytical chemistry, the development of methods for detecting and quantifying methoxypyrazine compounds, including 2-bromo-5-methoxypyrazine, is crucial. For example, Hjelmeland et al. (2016) compared different extraction techniques for analyzing methoxypyrazines in wine, demonstrating the importance of sensitive and accurate methods for these compounds (Hjelmeland et al., 2016).

Impact on Wine Quality

The presence and concentration of methoxypyrazines, including 2-bromo-5-methoxypyrazine derivatives, significantly influence the quality of wines. For instance, Alberts et al. (2016) conducted a quantitative survey of methoxypyrazines in South African Sauvignon blanc wines, revealing the importance of these compounds in the wine's aroma profile (Alberts et al., 2016).

Agricultural and Enological Research

Research in agriculture and enology has focused on understanding the factors affecting methoxypyrazine levels in grapes and wines. For example, Dunlevy et al. (2013) studied the biosynthesis of methoxypyrazines in grape berries and identified key genetic components influencing their production (Dunlevy et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, H335, and H412 . Precautionary statements include P271, P261, and P280 . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-5-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHKDFBWIRZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599584
Record name 2-Bromo-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxypyrazine

CAS RN

143250-10-6
Record name 2-Bromo-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxypyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanolic hydrogen chloride (0.8 mL of a 10M methanolic solution) was added to a stirred solution of 2-amino-5-bromopyrazine (6.96 g, 0.04 mol) in anhydrous methanol (125 mL). To this cooled (-10° C.) solution was added isoamyl nitrite (16.1 mL, 0.12 mol) and the reaction mixture was stirred at -10° C. for 1.5 hours then at room temperature for 2 hours. The solvent was evaporated and the residue partitioned between aqueous saturated sodium carbonate (50 mL) and dichloromethane (4×50 mL). The combined organics were dried (sodium carbonate) and evaporated to give a brown oil which was purified by column chromatography on silica using 5% ethyl acetate in petroleum ether (60-80) to afford 2-bromo-5-methoxypyrazine as a pale yellow solid (6.45 g, 85%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
methanolic solution
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0 (± 1) mol
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reactant
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6.96 g
Type
reactant
Reaction Step One
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125 mL
Type
solvent
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16.1 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YM Zhou, Y Wei, J Yang, HH Li, MD Liu… - Advanced Materials …, 2014 - Trans Tech Publ
… In this work, three pyrrolo[1,2-a]pyrazines derivatives were synthesized from the 2-bromo-5methoxypyrazine and propargyl amines or ethers through the Pd-catalyzed intermolecular …
Number of citations: 6 www.scientific.net
SH Chuang, YSE Lee, LYL Huang, CK Chen… - European Journal of …, 2020 - Elsevier
Highly expressed in cancer 1 (Hec1) plays an essential role in mitosis and is correlated with cancer formation, progression, and survival. Phosphorylation of Hec1 by Nek2 kinase is …
Number of citations: 9 www.sciencedirect.com

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